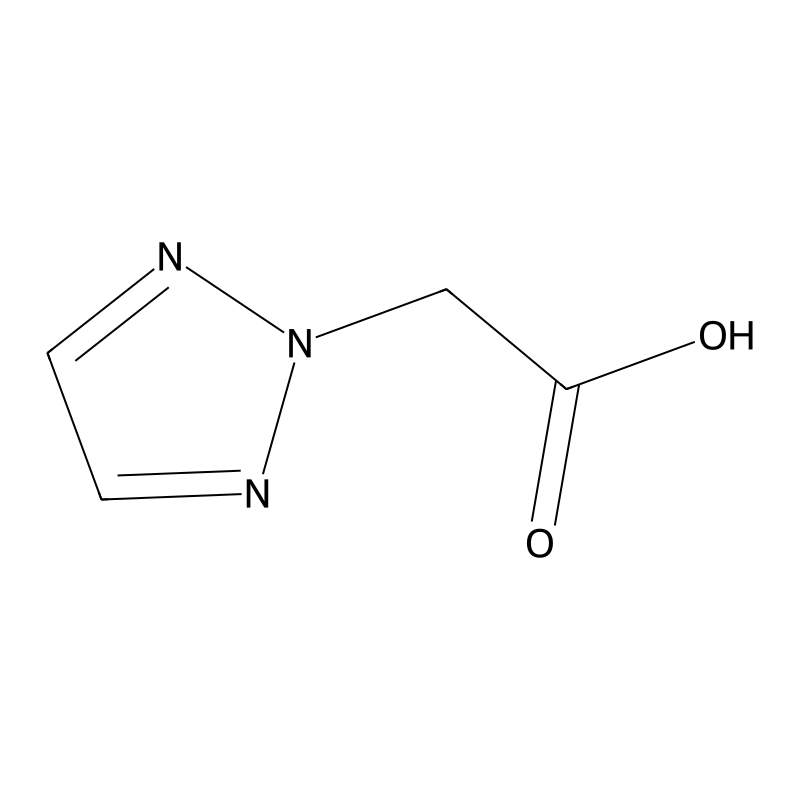2H-1,2,3-triazole-2-acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isotopic Labeling
The presence of a deuterium (²H) atom indicates this molecule could be a useful isotope-labeled version of 1,2,3-triazole-2-acetic acid. Isotope labeling is a common technique in biological research where specific atoms in a molecule are replaced with heavier isotopes like deuterium. This allows scientists to track the molecule's movement and metabolism within a cell or organism through mass spectrometry techniques .
Bioorganic Chemistry
The 1,2,3-triazole ring structure is a common functional group found in many biologically active molecules. 2H-1,2,3-Triazole-2-acetic acid could be a potential building block for the synthesis of new molecules with interesting biological properties. Research in bioorganic chemistry explores the design and synthesis of molecules that can interact with biological systems .
Proteomics Research
Some suppliers of 2H-1,2,3-triazole-2-acetic acid list it as a biochemical for proteomics research . Proteomics is the study of proteins within a cell, and researchers often use isotopically labeled molecules to quantify protein abundance or interactions. However, more specific information on how 2H-1,2,3-triazole-2-acetic acid is utilized in this field is currently limited.
2H-1,2,3-triazole-2-acetic acid is a heterocyclic compound characterized by its triazole ring and an acetic acid functional group. Its molecular formula is C4H5N3O2, and it has a molecular weight of 127.1 g/mol. The compound features a planar structure with specific geometric characteristics, including intramolecular hydrogen bonds and steric repulsion effects among its components, which contribute to its chemical reactivity and biological properties .
There is no current information available on the specific mechanism of action of 2H-1,2,3-Triazole-2-acetic acid.
- Safety data for 2H-1,2,3-Triazole-2-acetic acid is not readily available. However, triazole derivatives can exhibit a range of properties, and caution should be exercised when handling them due to potential toxicity or irritation [].
Future Research Directions
- Given the interesting structural features and potential applications of triazole-containing molecules, further research on 2H-1,2,3-Triazole-2-acetic acid could explore its:
- Synthesis and characterization
- Reactivity and potential for functionalization
- Applications in medicinal chemistry or material science (if relevant bioactivity or interesting material properties are discovered)
- Use as an isotope-labeled probe in studies involving related triazoleacetic acid compounds (utilizing the deuterium atom)
The chemical reactivity of 2H-1,2,3-triazole-2-acetic acid can be attributed to the presence of the triazole ring, which can participate in various reactions such as:
- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
- Acid-Base Reactions: The carboxylic acid group can undergo deprotonation, leading to the formation of an anionic species that can participate in further reactions.
- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.
These reactions highlight the versatility of 2H-1,2,3-triazole-2-acetic acid in synthetic organic chemistry .
2H-1,2,3-triazole-2-acetic acid exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role as a biochemical tool in proteomics research. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, its derivatives have shown promise in exhibiting anti-inflammatory and analgesic effects in preclinical studies.
The synthesis of 2H-1,2,3-triazole-2-acetic acid typically involves the following methods:
- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing azides and alkynes under copper(I) catalysis.
- Carboxylation Reactions: Starting from 1H-1,2,3-triazoles or their derivatives, carboxylation can be achieved using carbon dioxide and a suitable base.
- Direct Functionalization: Functional groups can be introduced via electrophilic aromatic substitution or nucleophilic addition to the triazole ring.
These methods provide diverse pathways for synthesizing this compound and its derivatives .
The applications of 2H-1,2,3-triazole-2-acetic acid span several fields:
- Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
- Biochemistry: Utilized as a biochemical reagent in proteomics research for labeling and modifying proteins.
- Agriculture: Investigated for potential use as a fungicide or herbicide due to its antimicrobial properties.
These applications underscore the significance of this compound in both research and industry .
Studies on the interactions of 2H-1,2,3-triazole-2-acetic acid with various biological molecules have revealed its potential as a ligand for proteins and enzymes. Its ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity to target molecules. Research has shown that derivatives of this compound can modulate enzyme activity or inhibit microbial growth through these interactions .
Several compounds share structural similarities with 2H-1,2,3-triazole-2-acetic acid. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-1,2,3-triazole | Triazole | Exhibits different reactivity due to lack of acetic group. |
| 4-Amino-1H-1,2,3-triazole | Triazole | Known for enhanced antibacterial properties. |
| 5-Methyl-1H-1,2,3-triazole | Triazole | Increased lipophilicity; used in drug design. |
| 4-Hydroxy-1H-1,2,3-triazole | Triazole | Displays antioxidant properties; potential in health applications. |
These compounds illustrate the diversity within the triazole family while highlighting the unique aspects of 2H-1,2,3-triazole-2-acetic acid that make it valuable in various applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








